molecular formula C10H11NO2S2 B14161098 methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate CAS No. 325831-15-0

methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate

Cat. No.: B14161098
CAS No.: 325831-15-0
M. Wt: 241.3 g/mol
InChI Key: QSDOJOLUFJQAQR-UHFFFAOYSA-N
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Description

Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate is an organic compound with the molecular formula C10H11NO2S2 It is known for its unique chemical structure, which includes a formyl group, a methoxyphenyl group, and a carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate typically involves the reaction of 4-methoxyaniline with carbon disulfide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with methyl iodide to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the formyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate involves its interaction with specific molecular targets. The formyl and methoxyphenyl groups can interact with enzymes or receptors, leading to various biological effects. The carbamodithioate moiety can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-formyl-N-phenylcarbamodithioate
  • Methyl N-formyl-N-(4-chlorophenyl)carbamodithioate
  • Methyl N-formyl-N-(4-nitrophenyl)carbamodithioate

Uniqueness

Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

325831-15-0

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate

InChI

InChI=1S/C10H11NO2S2/c1-13-9-5-3-8(4-6-9)11(7-12)10(14)15-2/h3-7H,1-2H3

InChI Key

QSDOJOLUFJQAQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C=O)C(=S)SC

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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